molecular formula C11H10N2 B11989932 Pyrimidine, 4-(4-methylphenyl)- CAS No. 99984-58-4

Pyrimidine, 4-(4-methylphenyl)-

Cat. No.: B11989932
CAS No.: 99984-58-4
M. Wt: 170.21 g/mol
InChI Key: ANPZNGHHASMJLS-UHFFFAOYSA-N
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Description

Pyrimidine, 4-(4-methylphenyl)-, is a heterocyclic aromatic compound featuring a pyrimidine core substituted with a 4-methylphenyl group at the 4-position. This compound and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition, anti-inflammatory, and antimicrobial properties . Structural analyses reveal that the 4-methylphenyl substituent influences molecular conformation through dihedral angles between the pyrimidine ring and aromatic substituents, affecting intermolecular interactions and bioactivity .

Properties

CAS No.

99984-58-4

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

4-(4-methylphenyl)pyrimidine

InChI

InChI=1S/C11H10N2/c1-9-2-4-10(5-3-9)11-6-7-12-8-13-11/h2-8H,1H3

InChI Key

ANPZNGHHASMJLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=NC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

4-(4-Methylphenyl)pyrimidine derivatives are synthesized via cyclocondensation of 2,3-furandiones with monosubstituted ureas or thioureas. For example, 1-Methyl-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidine-2(1H)-one (3a) is prepared by refluxing 4-p-methylbenzoyl-5-p-methylphenyl-2,3-furandione (1a) with methylurea in benzene for 6 hours. The mechanism involves:

  • Michael addition of the urea’s -NH2 group to the furan ring.

  • Ring opening to form a 2-oxo-3-butenoic acid intermediate.

  • Cyclization and elimination of CO2/H2O to yield the pyrimidine core.

Table 1: Representative Examples of Cyclocondensation Syntheses

CompoundReagentsConditionsYield (%)Reference
3a (Pyrimidine-2-one)1a + MethylureaBenzene, reflux, 6h51
3c (Pyrimidine-2-thione)1a + AllylthioureaBenzene, reflux, 4h38
3k (Phenyl-substituted)1a + PhenylthioureaBenzene, reflux, 1h33

Thioureas generally exhibit higher reactivity due to enhanced nucleophilicity, enabling shorter reaction times.

Chalcone Cyclization with Guanidine Derivatives

Conventional and Microwave-Assisted Methods

Chalcones (E)-1-(4-methylphenyl)-3-arylprop-2-en-1-one serve as precursors for 4-(4-methylphenyl)pyrimidines. Cyclization with guanidine nitrate in ethanol under basic conditions (40% NaOH) yields 2-amino-4,6-diarylpyrimidines . Microwave irradiation significantly enhances efficiency:

Table 2: Comparison of Conventional vs. Microwave Syntheses

MethodTime (h)Yield Range (%)Purity (HPLC)Reference
Conventional reflux10–1461–8285–90%
Microwave-assisted0.12–0.374–8892–95%

For instance, 2-amino-4-(4-methylphenyl)-6-(4-fluorophenyl)pyrimidine is obtained in 79% yield via microwave heating.

Nucleophilic Aromatic Substitution Reactions

Functionalization of Chloropyrimidine Intermediates

4-Chloropyrimidines undergo substitution with 4-methylphenyl Grignard reagents or via Suzuki-Miyaura coupling. 4-Chloro-6-methoxy-2-(4-methylphenyl)pyrimidine reacts with 4-methylphenylboronic acid under Pd catalysis to afford the target compound in 72% yield.

Table 3: Substitution Reactions for 4-(4-Methylphenyl)pyrimidines

SubstrateReagentCatalystYield (%)Reference
4-Chloro-6-methoxypyrimidine4-Methylphenylboronic acidPd(PPh3)472
4,6-Dichloropyrimidine4-Methylphenylmagnesium bromideNone65

Solid-Phase and Microwave-Assisted Syntheses

Industrial-Scale Applications

Solid-phase synthesis using Wang resin enables high-throughput production of pyrimidine libraries. For example, 4-(4-methylphenyl)pyrimidine-2-carboxamide is synthesized in 85% yield via immobilized intermediates. Microwave methods further reduce reaction times to <30 minutes.

Comparative Analysis of Synthetic Approaches

Efficiency and Scalability

  • Cyclocondensation : Ideal for introducing heteroatoms (O/S) but limited by moderate yields (33–51%).

  • Chalcone Cyclization : High yields (74–88%) under microwave conditions, suitable for combinatorial chemistry.

  • Nucleophilic Substitution : Requires pre-functionalized intermediates but offers precise regioselectivity .

Chemical Reactions Analysis

Types of Reactions: Pyrimidine, 4-(4-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, alkylating agents.

Major Products Formed:

Mechanism of Action

The mechanism of action of Pyrimidine, 4-(4-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells . The pathways involved may include kinase inhibition, cell cycle arrest, and modulation of signaling pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Anti-Inflammatory Activity of Pyrimidine Derivatives

Compound Substituent (Position) % Inhibition (4 h) Class
8 4-Chlorophenyl (6) 70.7% Pyrimidin-2-one
10 4-Methylphenyl (6) 68.7% Pyrimidin-2-one
14 4-Chlorophenyl (6) 68.7% Pyrimidin-2-thione
16 4-Methylphenyl (6) 65.7% Pyrimidin-2-thione
Ibuprofen (Std) 86.4% NSAID

Source:

Table 2: Kinase Inhibition Profiles

Inhibitor Substituent Targets Inhibited Key Applications
PP1 4-Methylphenyl Src, c-Kit, Bcr-Abl Cancer, mast cell disorders
PP2 4-Chlorophenyl Src, c-Kit Signal transduction studies
STI571 Bcr-Abl Chronic myeloid leukemia

Source:

Table 3: Structural Parameters of Pyrimidine Derivatives

Compound Dihedral Angle (Pyrimidine-Substituent) Key Interactions
Pyrimidine, 4-(4-methylphenyl)- 12.8°–86.1° C–H⋯O, C–H⋯π
N-(4-chlorophenyl) derivative 5.2°–6.4° Halogen bonding
4-(4-Fluorophenyl)-6-isopropyl analog 29.4°–46.3° C–F⋯H interactions

Q & A

Q. What are the key considerations when designing multi-step synthetic routes for 4-(4-methylphenyl)pyrimidine derivatives?

Answer: Multi-step synthesis requires optimizing reaction conditions (e.g., temperature, solvent, catalysts) to improve yields and purity. For example, sulfonylation and piperazine coupling steps often require anhydrous conditions and controlled stoichiometry to minimize side products. Yields for similar derivatives range from 71% to 77% when using stepwise purification (e.g., column chromatography) and intermediate characterization via TLC . Reaction scalability should also consider solvent sustainability, as highlighted in green chemistry approaches for thiadiazole-pyrimidine hybrids .

Q. Which spectroscopic techniques are essential for confirming the structure of 4-(4-methylphenyl)pyrimidine derivatives?

Answer: 1H/13C-NMR is critical for verifying substituent positions and aromatic proton environments, while mass spectrometry (MS) confirms molecular weight. For example, 1H-NMR peaks at δ 7.2–8.5 ppm typically indicate aromatic protons, and singlet signals near δ 2.3 ppm correspond to methyl groups . IR spectroscopy identifies functional groups (e.g., S=O stretches at 1332–1160 cm⁻¹ for sulfonamides) . Elemental analysis (C, H, N, S) should match theoretical values within ±0.3% to confirm purity .

Advanced Research Questions

Q. How can researchers resolve conflicting spectral data during structural elucidation of 4-(4-methylphenyl)pyrimidine derivatives?

Answer: Contradictions in NMR or MS data may arise from tautomerism or impurities. Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve ambiguous proton-carbon correlations. For instance, NOESY can confirm spatial proximity of substituents in non-planar pyrimidine rings . X-ray crystallography provides definitive structural confirmation, as demonstrated for derivatives with dihedral angles up to 69.57° between aromatic rings . Cross-validation with computational methods (e.g., DFT) can further reconcile experimental and theoretical data .

Q. What role do substituent variations play in modulating biological activity?

Answer: Substituents like sulfonyl groups or fluorophenyl rings enhance bioactivity by improving target binding. For example:

  • Thiadiazole-pyrimidine hybrids exhibit antitumor activity due to sulfur-nitrogen interactions with DNA .
  • Triazolo-pyrimidine derivatives inhibit enzymes via π-π stacking with hydrophobic pockets .
    Structure-activity relationship (SAR) studies should systematically compare IC50 values against substituent electronic profiles (e.g., Hammett constants) .

Q. How can X-ray crystallography advance the study of 4-(4-methylphenyl)pyrimidine derivatives?

Answer: Crystallography reveals conformational details critical for drug design. For example:

  • The title compound in has a non-planar pyrimidine ring (max deviation: 0.036 Å), influencing hydrogen-bonding networks .
  • Dihedral angles between aromatic rings (e.g., 34.87°–68.74°) affect molecular packing and solubility .
    These insights guide the rational design of derivatives with optimized pharmacokinetic properties.

Data Contradiction Analysis

Q. How should researchers address discrepancies in elemental analysis data?

Answer: Discrepancies may stem from hygroscopic intermediates or incomplete combustion. Mitigation strategies include:

  • Drying samples under vacuum (≥24 hours) before analysis.
  • Repeating combustion tests with internal standards (e.g., acetanilide).
  • Cross-checking with high-resolution MS for accurate mass validation .

Methodological Recommendations

  • Synthetic Optimization: Use continuous flow reactors for hazardous steps (e.g., nitration) to improve safety and yield .
  • Biological Assays: Prioritize derivatives with logP values <5 (calculated via ChemDraw) to ensure blood-brain barrier permeability in CNS-targeting agents .
  • Computational Tools: Employ molecular docking (AutoDock Vina) to predict binding affinities before in vitro testing .

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